molecular formula C12H15ClFNO B104857 4-(2-Fluorobenzoyl)piperidine hydrochloride CAS No. 64671-29-0

4-(2-Fluorobenzoyl)piperidine hydrochloride

Cat. No.: B104857
CAS No.: 64671-29-0
M. Wt: 243.7 g/mol
InChI Key: NOCFQMBSDJUUBB-UHFFFAOYSA-N
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Description

4-(2-Fluorobenzoyl)piperidine hydrochloride is a synthetic compound that features a piperidine ring attached to a fluorinated benzoyl group at the 4th position.

Preparation Methods

The synthesis of 4-(2-Fluorobenzoyl)piperidine hydrochloride typically involves the acylation of piperidine with 2-fluorobenzoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Piperidine+2-Fluorobenzoyl chloride4-(2-Fluorobenzoyl)piperidine+HCl\text{Piperidine} + \text{2-Fluorobenzoyl chloride} \rightarrow \text{4-(2-Fluorobenzoyl)piperidine} + \text{HCl} Piperidine+2-Fluorobenzoyl chloride→4-(2-Fluorobenzoyl)piperidine+HCl

In industrial settings, the production of this compound may involve more advanced techniques and equipment to ensure high yield and purity .

Chemical Reactions Analysis

4-(2-Fluorobenzoyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The fluorine atom in the benzoyl group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Scientific Research Applications

4-(2-Fluorobenzoyl)piperidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-Fluorobenzoyl)piperidine hydrochloride involves its interaction with specific molecular targets. The fluorinated benzoyl group can influence the electronic properties of the molecule, affecting its binding affinity to biological targets. The piperidine ring provides a scaffold that can interact with various enzymes and receptors, potentially modulating their activity .

Comparison with Similar Compounds

4-(2-Fluorobenzoyl)piperidine hydrochloride can be compared with other similar compounds such as:

  • 4-(4-Fluorobenzoyl)piperidine hydrochloride
  • 4-(2-Chlorobenzoyl)piperidine hydrochloride
  • 4-(2-Bromobenzoyl)piperidine hydrochloride

These compounds share a similar structure but differ in the substituents on the benzoyl group. The presence of different halogens (fluorine, chlorine, bromine) can significantly alter their chemical properties and biological activities, making this compound unique in its specific applications and effects .

Properties

IUPAC Name

(2-fluorophenyl)-piperidin-4-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO.ClH/c13-11-4-2-1-3-10(11)12(15)9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCFQMBSDJUUBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90525111
Record name (2-Fluorophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90525111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64671-29-0
Record name (2-Fluorophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90525111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 40.5 g of 1-phenoxycarbonyl-4-(2-fluorobenzoyl)piperidine, 500 ml of ethanol and 500 ml of 30% of potassium hydroxide solution was stirred at a temperature slightly below reflux overnight. The reaction mixture was cooled to room temperature, diluted with 250 ml of water, and the ethanol partially removed under reduced pressure. The aqueous suspension was extracted with ether (2×150 ml) and the ether fraction subsequently extracted with 1N hydrochloric acid (2×200 ml). The aqueous solution was basified with 25% sodium hydroxide solution, extracted with ether (2×150 ml) and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure to give an oil. The oil was dissolved in a minimum amount of ethanol and a solution of ethereal hydrogen chloride was added dropwise until a precipitate formed. The solid was collected and dried to give 9.7 g (40%) of product. Recrystallization twice from ethanol-ether gave the analytical sample, mp 185°-187° C.
Name
1-phenoxycarbonyl-4-(2-fluorobenzoyl)piperidine
Quantity
40.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
40%

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